molecular formula C23H21N3O B3582241 N-[2-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE

N-[2-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE

Cat. No.: B3582241
M. Wt: 355.4 g/mol
InChI Key: GFXRHIIJPAKKFN-UHFFFAOYSA-N
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Description

N-[2-(1-Benzyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry This compound features a benzimidazole core, which is a fused bicyclic structure consisting of a benzene ring and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-Benzyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.

    Formation of Ethylbenzamide Moiety: The ethylbenzamide moiety can be synthesized by reacting ethylamine with benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the benzyl group or the benzimidazole core, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl group or the benzimidazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halides, alkylating agents, and acylating agents.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole core.

    Reduction: Reduced derivatives of the benzyl group or benzimidazole core.

    Substitution: Substituted derivatives at the benzyl group or benzimidazole core.

Scientific Research Applications

N-[2-(1-Benzyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Research: It is used as a probe to study various biological processes and pathways.

    Chemical Research: The compound is used as a building block for the synthesis of more complex molecules.

    Industrial Applications: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(1-Benzyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, leading to the modulation of biological processes. The benzyl group and ethylbenzamide moiety further enhance its binding affinity and specificity. The compound may exert its effects through inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

N-[2-(1-Benzyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide can be compared with other benzimidazole derivatives, such as:

    N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-3-methylbenzamide: Similar structure but with a methyl group instead of a benzyl group.

    N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]benzamide: Lacks the benzyl group, leading to different chemical properties and biological activities.

    N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-4-nitrobenzamide: Contains a nitro group, which significantly alters its chemical reactivity and biological activity.

Properties

IUPAC Name

N-[2-(1-benzylbenzimidazol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O/c27-23(19-11-5-2-6-12-19)24-16-15-22-25-20-13-7-8-14-21(20)26(22)17-18-9-3-1-4-10-18/h1-14H,15-17H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXRHIIJPAKKFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE
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N-[2-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE

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